加利埃拉内酯

描述

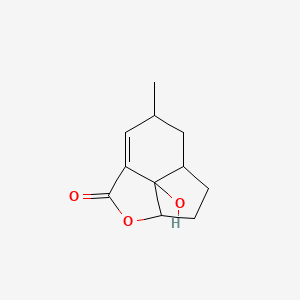

Galiellalactone is a secondary fungal metabolite first isolated from the ascomycete Galiella rufa. This compound is notable for its unique [5,5,6]-fused tricyclic ring system and the presence of an α,β-unsaturated lactone ring, which acts as a Michael acceptor. Galiellalactone has garnered significant interest due to its diverse bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .

科学研究应用

作用机制

Galiellalactone, also known as (4R,7R,9S,11S)-11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one, is a secondary fungal metabolite . This compound has been found to exhibit various bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .

Target of Action

The primary targets of Galiellalactone are the Signal Transducer and Activator of Transcription 3 (STAT3) and Ataxin-7 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . Ataxin-7 is a new target protein that forms a covalent bond with the probe in intact cells via the Cys-129 residue .

Mode of Action

Galiellalactone acts as a Michael acceptor . It is a cysteine-reactive inhibitor that covalently binds to one or several cysteines on STAT3 . This binding blocks STAT3 from binding to DNA, thereby inhibiting its function .

Biochemical Pathways

Galiellalactone affects the ATM/ATR pathway in prostate cancer cells . It induces cell cycle arrest in the G2/M phase, caspase-dependent apoptosis, and also affects the microtubule organization and migration ability in DU145 cells .

Pharmacokinetics

The unique structural feature of galiellalactone, along with its excellent bioactivities, suggests that it may have good bioavailability .

Result of Action

Galiellalactone significantly reduces the viability of docetaxel-resistant and patient-derived spheres . Moreover, it suppresses the viability and the ability to form colonies and spheres of CSCs isolated from DU145 cells . It also induces apoptosis in malignant hormone-refractory prostate cancer cell lines in vitro and suppresses cancer cell xenograft growth in vivo .

Action Environment

It is known that galiellalactone was first isolated from ascomycetes galiella rufa, found in dead wood in chile . This suggests that the compound may be stable in a variety of environmental conditions.

生化分析

Biochemical Properties

Galiellalactone is a Michael acceptor . The α,β-unsaturated lactone ring present in Galiellalactone acts as a Michael acceptor . It has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) .

Cellular Effects

Galiellalactone has been shown to have effects on various types of cells, particularly in the context of cancer. It has been used in research for castration-resistant prostate cancer

Molecular Mechanism

The molecular mechanism of Galiellalactone involves its role as a selective inhibitor of STAT3 signaling . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of galiellalactone involves several key steps, including ring-closing enyne metathesis and intramolecular Diels–Alder reactions. One approach starts with dienyne, which undergoes ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .

Industrial Production Methods: While industrial production methods for galiellalactone are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .

化学反应分析

Types of Reactions: Galiellalactone undergoes various chemical reactions, including:

Intramolecular Diels–Alder Reaction: This reaction is crucial for constructing the tricyclic core structure of galiellalactone.

Michael Addition: The α,β-unsaturated lactone ring acts as a Michael acceptor, facilitating nucleophilic addition reactions.

Common Reagents and Conditions:

Grubbs Second-Generation Catalyst: Used in ring-closing enyne metathesis.

Oxidative Cleavage Reagents: Such as periodate for diol cleavage.

Major Products: The major products formed from these reactions include intermediates that lead to the final tricyclic structure of galiellalactone .

相似化合物的比较

Dihydro-seco-galiellalactone: A derivative of galiellalactone with similar structural features.

Aza-ketogaliellalactams: Analogues that maintain the [5,5,6]-tricyclic scaffold but with modifications to the lactone ring.

Uniqueness: Galiellalactone’s unique tricyclic structure and its potent inhibition of STAT3 distinguish it from other similar compounds. Its ability to act as a Michael acceptor and form covalent bonds with specific protein residues enhances its bioactivity and therapeutic potential .

属性

IUPAC Name |

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIISBQQYAGDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395194 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133613-71-5 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

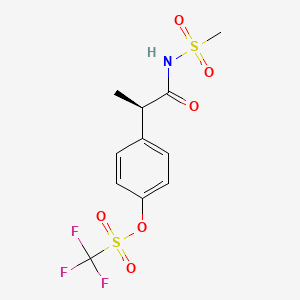

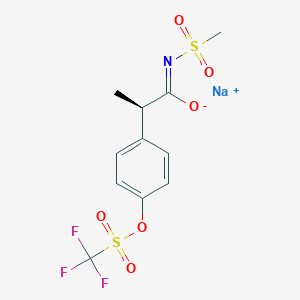

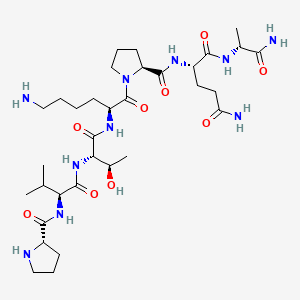

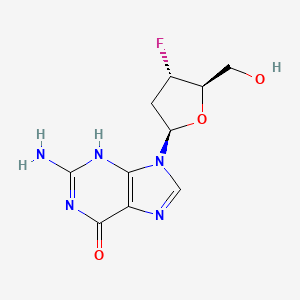

Feasible Synthetic Routes

Q1: What is the primary molecular target of galiellalactone?

A1: Galiellalactone directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , ]

Q2: How does galiellalactone interact with STAT3?

A2: Galiellalactone acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues on the STAT3 protein. [, ]

Q3: What are the downstream consequences of galiellalactone binding to STAT3?

A3: Binding of galiellalactone prevents STAT3 from binding to DNA, effectively blocking its transcriptional activity. This inhibition disrupts STAT3 signaling pathways. [, ]

Q4: What is the significance of STAT3 as a therapeutic target in cancer?

A4: STAT3 is frequently found to be constitutively active in various cancers, including prostate cancer. This constitutive activation contributes to tumor growth, drug resistance, and metastasis. [, , , , , ]

Q5: What are the observed effects of galiellalactone on prostate cancer cells?

A5: Galiellalactone has demonstrated the ability to inhibit the proliferation of prostate cancer cells that express activated STAT3. Additionally, it can induce apoptosis in these cells. [, , , , , , ]

Q6: How does galiellalactone affect prostate cancer stem cell-like cells?

A6: Galiellalactone has shown promising results in targeting prostate cancer stem cell-like cells, a subpopulation of cells implicated in tumor recurrence and resistance to conventional therapies. It has been shown to decrease the proportion of these cells and induce apoptosis. [, , ]

Q7: Beyond its effects on cell proliferation and apoptosis, how else does galiellalactone impact cancer cells?

A7: Research suggests that galiellalactone can affect microtubule organization and subsequently hinder the migration ability of prostate cancer cells. [] It may also activate the ATM/ATR-mediated DNA damage response (DDR) pathway, leading to cell cycle arrest and impacting DNA repair mechanisms. []

Q8: What is the significance of galiellalactone's effect on the tumor microenvironment?

A8: Galiellalactone has been shown to inhibit the generation of Myeloid-Derived Suppressor Cells (MDSCs) from monocytes. MDSCs are known to contribute to immunosuppression within the tumor microenvironment, and their inhibition could enhance antitumor immunity. [, ]

Q9: What is the molecular formula and weight of galiellalactone?

A9: The molecular formula of galiellalactone is C15H18O3, and its molecular weight is 246.30 g/mol. [, ]

Q10: What are the key structural features of galiellalactone?

A10: Galiellalactone features a [, , ]-tricyclic ring system, including a lactone moiety and a double bond. [, , , ]

Q11: How do structural modifications affect the activity of galiellalactone analogues?

A11: Research on galiellalactone analogues has explored modifications at various positions on the molecule, particularly at C-4 and C-7. These modifications have been shown to impact the compound's activity and potency. [, , ]

Q12: Have any galiellalactone analogues shown improved activity?

A12: Yes, analogues like SG-1709 and SG-1721 have demonstrated greater potency in inhibiting STAT3 phosphorylation compared to the parent compound. []

Q13: What strategies have been explored to improve the stability and bioavailability of galiellalactone?

A14: Prodrug strategies have been employed to enhance the drug-like properties of galiellalactone. Notably, GPA512, a thiol adduct prodrug, has shown promising results in in vitro and in vivo studies, exhibiting improved stability and bioavailability compared to the parent compound. [, ]

Q14: What in vitro models have been used to investigate the activity of galiellalactone?

A15: Various in vitro models, including cell lines derived from prostate cancer and other cancer types, have been employed to study the effects of galiellalactone. These studies have provided insights into its mechanism of action, impact on cell proliferation, apoptosis induction, and effects on signaling pathways. [, , , , , , , , , , , , ]

Q15: What in vivo models have been used to evaluate the efficacy of galiellalactone?

A16: Preclinical studies have utilized xenograft models, particularly in mice, to assess the in vivo efficacy of galiellalactone and its prodrugs. These studies have demonstrated the compound's ability to suppress tumor growth and metastasis. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)